molecular formula C16H10O B12477389 2,3-5,6-Dibenzoxalene CAS No. 243-24-3

2,3-5,6-Dibenzoxalene

Cat. No.: B12477389
CAS No.: 243-24-3
M. Wt: 218.25 g/mol
InChI Key: HYVCFGOTQRVWPN-UHFFFAOYSA-N
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Description

. It is a polycyclic aromatic compound that features a fused ring system, making it structurally unique and significant in various chemical applications.

Preparation Methods

The synthesis of 2,3-5,6-Dibenzoxalene can be achieved through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant is a notable method . Industrial production methods often involve the use of high-temperature and high-pressure conditions to facilitate the cyclization and formation of the desired compound .

Chemical Reactions Analysis

2,3-5,6-Dibenzoxalene undergoes various chemical reactions, including:

Common reagents used in these reactions include DDQ for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-5,6-Dibenzoxalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-5,6-Dibenzoxalene exerts its effects involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions that are crucial in many biological and chemical processes . The pathways involved often include the formation of radical intermediates, which can further react to form more stable products.

Comparison with Similar Compounds

2,3-5,6-Dibenzoxalene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the types of reactions it can undergo, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

indeno[2,1-b]chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c1-3-7-13-11(5-1)10-16-14(13)9-12-6-2-4-8-15(12)17-16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVCFGOTQRVWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C2=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179025
Record name 2,3-5,6-Dibenzoxalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243-24-3
Record name 2,3-5,6-Dibenzoxalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-5,6-Dibenzoxalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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